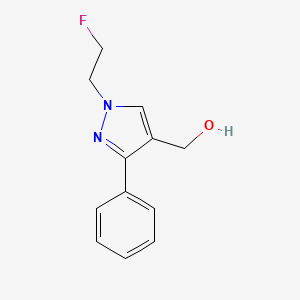
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
説明
“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a synthetic compound with potential applications in various fields of research and industry. It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 . The compound is stored at room temperature and has a purity of 95%. It is typically in an oil form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of metal catalysts and organocatalysts . For instance, a related compound, 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol, was synthesized from 1-ethynylcyclohexanol and benzyl azide using a phenylethynylcopper(I) catalyst .
Molecular Structure Analysis
The molecular structure of “(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” includes a pyrazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .
Physical And Chemical Properties Analysis
“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is an oil at room temperature . It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 .
科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and “(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” can serve as a precursor in their synthesis. These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .
Pharmacological Applications
The compound may be involved in the development of new pharmacological agents. Piperidine moieties are common in many drugs, and the introduction of the pyrazolyl group could lead to the discovery of novel pharmacological properties .
Biological Activity Studies
The structural features of this compound suggest potential for biological activity. Research could focus on evaluating its efficacy in various biological assays to determine its potential as a therapeutic agent .
Drug Discovery
Given its structural complexity, this compound could be used in high-throughput screening to identify new drug candidates. Its unique structure might interact with a variety of biological targets, leading to new insights in drug discovery .
Chemical Biology Probes
The compound could be tagged with fluorescent markers or other probes to study biological processes. This would allow scientists to track its interaction with cellular components, providing insights into cell biology .
Radiolabeling and Imaging
The fluoroethyl group in the compound makes it a candidate for radiolabeling, which could be used in positron emission tomography (PET) imaging to study disease processes in vivo .
Neuropharmacology
Due to the presence of the piperidine and phenyl groups, this compound might have applications in neuropharmacology, potentially affecting neurotransmitter systems and being useful in the study of neurological disorders .
Lead Compound Optimization
The compound could serve as a lead structure in medicinal chemistry. Its optimization through various chemical modifications could improve its pharmacokinetic and pharmacodynamic properties, leading to the development of more effective drugs .
特性
IUPAC Name |
[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWPVOMRSPSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



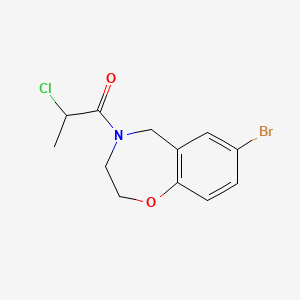
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
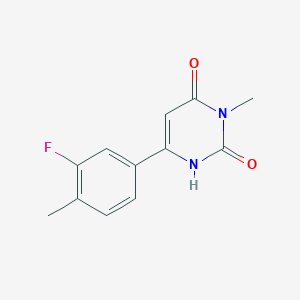
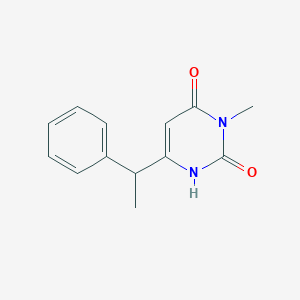


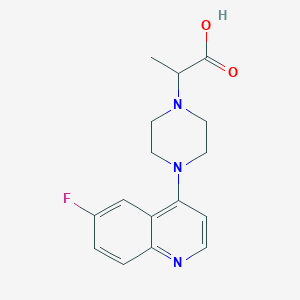
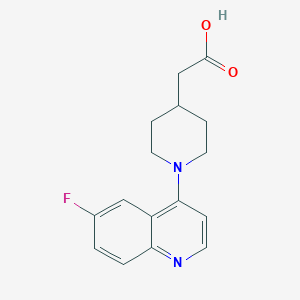
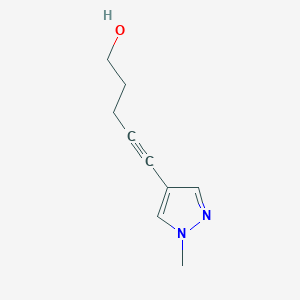
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
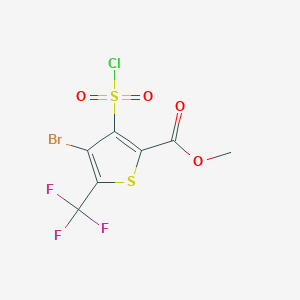

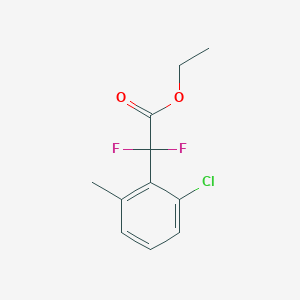
![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)